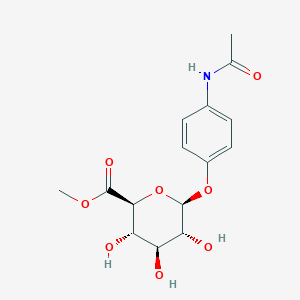

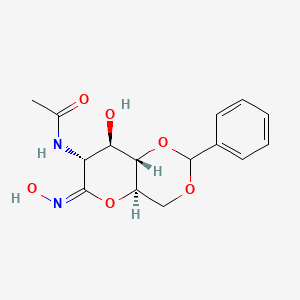

4-Acetamidophenyl b-D-glucuronide methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetamidophenyl b-D-glucuronide methyl ester, also known as 4-AMP-b-D-glucuronide methyl ester (4-AMP-GME) is an important synthetic organic compound. 4-AMP-GME has many applications in scientific research, particularly in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Interaction with Recombinant Human Proteins

The function of 4-Acetamidophenyl b-D-glucuronide methyl ester is expressed in the interaction with recombinant human proteins . This interaction with cell membrane and extracellular domain makes it a valuable compound in the field of protein research .

Cancer Research

This compound also interacts with cancer tissue and cancer cells . This interaction can provide valuable insights into the mechanisms of cancer growth and metastasis, and can potentially lead to the development of new cancer therapies .

Pharmaceutical Testing

4-Acetamidophenyl b-D-glucuronide methyl ester is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results, ensuring the reliability and validity of pharmaceutical tests .

Preparation of Acetaminophen Metabolites

This compound is an intermediate in the preparation of acetaminophen metabolites . These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of acetaminophen, a common over-the-counter medication .

Analgesic and Anti-inflammatory Properties

4-Acetamidophenyl b-D-glucuronide methyl ester acts as a prodrug that undergoes hydrolysis to release the active moiety, a glucuronide metabolite . This metabolite exhibits analgesic and anti-inflammatory properties, making it beneficial for conditions such as arthritis and post-operative pain .

Indication of Hepatotoxicity

Acetaminophen glucuronide (AA-Gluc), which can be derived from 4-Acetamidophenyl b-D-glucuronide methyl ester, is used as a reference material in procedures that analyse urine and plasma for acetaminophen metabolites to indicate hepatotoxicity . This is crucial in diagnosing liver damage caused by drug overdose .

Wirkmechanismus

Target of Action

The primary targets of 4-Acetamidophenyl b-D-glucuronide methyl ester are recombinant human proteins . These proteins interact with the cell membrane and extracellular domain . The compound also interacts with cancer tissue and cancer cells .

Mode of Action

The compound interacts with its targets, the recombinant human proteins, which are located in the cell membrane and extracellular domain . This interaction can lead to changes in the function of these proteins, potentially influencing cellular processes.

Eigenschaften

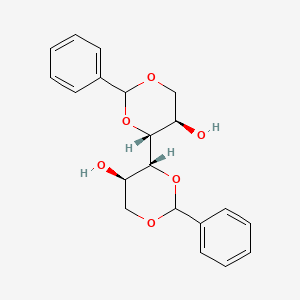

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDFJAIFOUUBQ-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl b-D-glucuronide methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)